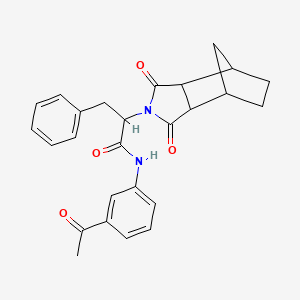![molecular formula C20H31NO6 B4006370 4-[3-(4-Tert-butyl-2-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4006370.png)
4-[3-(4-Tert-butyl-2-methylphenoxy)propyl]morpholine;oxalic acid
Vue d'ensemble
Description
4-[3-(4-Tert-butyl-2-methylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with a propyl chain linked to a tert-butyl-methylphenoxy group
Applications De Recherche Scientifique
4-[3-(4-Tert-butyl-2-methylphenoxy)propyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Tert-butyl-2-methylphenoxy)propyl]morpholine typically involves a multi-step process. One common route includes the reaction of 4-tert-butyl-2-methylphenol with an appropriate alkylating agent to introduce the propyl chain. This intermediate is then reacted with morpholine under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Tert-butyl-2-methylphenoxy)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butyl-2-methylphenol: A precursor in the synthesis of the target compound.
Morpholine: The parent compound of the morpholine ring in the target molecule.
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid: A structurally related compound with similar functional groups.
Uniqueness
4-[3-(4-Tert-butyl-2-methylphenoxy)propyl]morpholine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
4-[3-(4-tert-butyl-2-methylphenoxy)propyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-15-14-16(18(2,3)4)6-7-17(15)21-11-5-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h6-7,14H,5,8-13H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRDOBHLXSMACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4006291.png)
![methyl 4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4006309.png)
![1-[2-(2-allyl-4-methylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4006321.png)
amine oxalate](/img/structure/B4006329.png)
![10-bromo-6-mesityl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4006337.png)
![Oxalic acid;1-[3-(2-phenylphenoxy)propyl]imidazole](/img/structure/B4006342.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4006350.png)
![2-{4-[(benzylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4006352.png)
![(3-methoxypropyl){3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amine oxalate](/img/structure/B4006356.png)
![N'-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006362.png)
![2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[2-(3-fluorophenyl)ethyl]acetamide](/img/structure/B4006374.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-furylmethyl)acetamide](/img/structure/B4006386.png)


